6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with an additional oxygen-containing functional group, while reduction might yield a fully saturated pyrrolidine ring.
Scientific Research Applications
6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity . The nitrile group can also participate in nucleophilic addition reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methoxypyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidine ring and a boronic acid group.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a piperazine ring and a boronic acid group.
Uniqueness
6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a nitrile group. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H16N4O/c1-12-10-18-7-5-15(12)21-14-6-8-20(11-14)16-4-2-3-13(9-17)19-16/h2-5,7,10,14H,6,8,11H2,1H3 |
InChI Key |
ZDQQNNZZONHZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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